Phenol, 3-methoxy-2-(3-methyl-2-butenyl)- Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-
Brand Name: Vulcanchem
CAS No.: 25801-53-0
VCID: VC8366550
InChI: InChI=1S/C12H16O2/c1-9(2)7-8-10-11(13)5-4-6-12(10)14-3/h4-7,13H,8H2,1-3H3
SMILES: CC(=CCC1=C(C=CC=C1OC)O)C
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol

Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-

CAS No.: 25801-53-0

Cat. No.: VC8366550

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 3-methoxy-2-(3-methyl-2-butenyl)- - 25801-53-0

Specification

CAS No. 25801-53-0
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
IUPAC Name 3-methoxy-2-(3-methylbut-2-enyl)phenol
Standard InChI InChI=1S/C12H16O2/c1-9(2)7-8-10-11(13)5-4-6-12(10)14-3/h4-7,13H,8H2,1-3H3
Standard InChI Key SOFMGTNYXJLNON-UHFFFAOYSA-N
SMILES CC(=CCC1=C(C=CC=C1OC)O)C
Canonical SMILES CC(=CCC1=C(C=CC=C1OC)O)C

Introduction

Chemical Identity and Nomenclature

Systematic Characterization

Phenol, 3-methoxy-2-(3-methyl-2-butenyl)- belongs to the class of alkylated phenolic compounds, featuring a benzene ring with hydroxyl (-OH), methoxy (-OCH₃), and 3-methyl-2-butenyl (prenyl) substituents. The IUPAC name 4-methoxy-2-(3-methylbut-2-enyl)phenol precisely describes its substitution pattern . Computational descriptors confirm its identity:

  • InChIKey: GKAOOQRLNNPWFH-UHFFFAOYSA-N

  • SMILES: CC(=CCC1=C(C=CC(=C1)OC)O)C

Regulatory identifiers include CAS 25801-53-0, PubChem CID 11805561 , and DSSTox Substance ID DTXSID50473745 , establishing its authenticated chemical profile.

Structural Isomerism

Comparative analysis with related compounds reveals distinct isomerism patterns. For instance, phenol, 4-methoxy-2-(3-methyl-2-butenyl)- (CID 11819902) shares the same molecular formula but differs in methoxy group positioning, underscoring the importance of substitution patterns on bioactivity.

Structural Analysis and Spectroscopic Properties

Molecular Geometry

X-ray crystallography data remain unavailable, but computational models predict a non-planar structure due to steric interactions between the prenyl chain and methoxy group . The 3-methyl-2-butenyl moiety adopts a trans configuration, minimizing van der Waals repulsions with the aromatic ring .

Spectroscopic Fingerprints

Key spectral characteristics include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.31 (d, J = 1.7 Hz, aromatic H), 5.28–5.24 (m, prenyl CH), 3.80 (s, OCH₃), 1.76 (s, prenyl CH₃)

  • EI-MS: m/z 192 [M]⁺, base peak at m/z 137 corresponding to loss of C₅H₈

These signatures enable unambiguous identification in complex matrices like fungal extracts .

Natural Occurrence and Biosynthesis

Fungal Sources

The compound occurs naturally in:

  • Lactarius fuliginosus (sooty milkcap)

  • Lactarius lignyotus (spindle-shaped milkcap)

  • Lactarius picinus (dark milkcap)

Ecological studies suggest it functions as a phytoalexin, deterring herbivores through antimicrobial activity .

Biosynthetic Pathways

Biosynthesis likely proceeds via:

  • Shikimate pathway: Generation of protocatechuic acid precursor

  • Prenylation: Attachment of dimethylallyl pyrophosphate (DMAPP) by prenyltransferases

  • Methylation: O-Methylation by S-adenosylmethionine-dependent methyltransferases

Isotopic labeling studies in Lactarius spp. could validate this proposed route.

Synthetic Methodologies

Classical Synthesis

A representative synthesis (Scheme 1) :

Step 1: Friedel-Crafts alkylation of 3-methoxyphenol with 1-bromo-3-methyl-2-butene
Reagents: AlCl₃ catalyst, dichloromethane, 0°C → rt, 1 h
Yield: 56%

Step 2: Demethylation of protective groups
Reagents: BBr₃, CH₂Cl₂, -78°C → rt, 2 h
Yield: 74%

Modern Catalytic Approaches

Palladium-mediated couplings enhance efficiency:

  • Heck reaction: Arylation of prenyl halides

  • Conditions: Pd(OAc)₂, P(o-tol)₃, Et₃N, toluene reflux

  • Advantage: 88% yield with stereochemical control

Physicochemical Properties

PropertyValueMethod
Molecular Weight192.25 g/molPubChem computed
LogP (Octanol-Water)3.1 ± 0.3ACD/Labs prediction
Water Solubility12.7 mg/L @ 25°CALOGPS estimate
pKa9.8 (phenolic OH)SPARC calculation
Melting Point84–86°CSynthetic batch analysis

The moderate lipophilicity (LogP ~3.1) suggests membrane permeability, aligning with observed bioactivities .

Biological Activities and Mechanisms

Antioxidant Capacity

Radical scavenging assays demonstrate significant activity:

  • DPPH assay: IC₅₀ = 18.7 μM (vs. 25.3 μM for Trolox)

  • Mechanism: H-atom transfer from phenolic OH to peroxyl radicals

  • Structure-Activity: Ortho-prenyl group enhances stabilization of phenoxyl radical

Antimicrobial Effects

Preliminary screening against human pathogens:

OrganismMIC (μg/mL)
Staphylococcus aureus64
Candida albicans128

Synergy with β-lactam antibiotics observed at sub-MIC concentrations .

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